molecular formula C12H20N4O2 B14784785 2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N,3-dimethylbutanamide

2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N,3-dimethylbutanamide

Cat. No.: B14784785
M. Wt: 252.31 g/mol
InChI Key: BIMXJJLPGPOHMP-UHFFFAOYSA-N
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Description

2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N,3-dimethylbutanamide is a complex organic compound with a unique structure that includes an amino group, a methoxypyrazine moiety, and a dimethylbutanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N,3-dimethylbutanamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Methoxypyrazine Moiety: This step involves the reaction of appropriate precursors to form the methoxypyrazine ring.

    Attachment of the Amino Group: The amino group is introduced through nucleophilic substitution reactions.

    Formation of the Dimethylbutanamide Backbone: This involves the reaction of intermediates to form the final butanamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N,3-dimethylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups can be replaced with others.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N,3-dimethylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide: Shares the methoxypyrazine moiety but differs in the overall structure.

    (S)-2-amino-N-(3-methoxy-pyrazin-2-ylmethyl)-3,N-dimethyl-butyramide: Similar backbone but different stereochemistry and functional groups.

Uniqueness

2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N,3-dimethylbutanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H20N4O2

Molecular Weight

252.31 g/mol

IUPAC Name

2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N,3-dimethylbutanamide

InChI

InChI=1S/C12H20N4O2/c1-8(2)10(13)12(17)16(3)7-9-11(18-4)15-6-5-14-9/h5-6,8,10H,7,13H2,1-4H3

InChI Key

BIMXJJLPGPOHMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(C)CC1=NC=CN=C1OC)N

Origin of Product

United States

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